LRRK2 WT Binding Affinity: Class-Level Potency Range for Phenylmethanesulfonamide Analogs vs. CZC-25146 and CZC-54252
The target compound's scaffold has been evaluated in patent-level LRRK2 assays. BindingDB entry BDBM50526881 (CHEMBL4473326; US11912678 Compound 6, a close morpholinobenzamide analog) demonstrated an IC50 of 190 nM against LRRK2 and 426 nM against the G2019S mutant [1]. However, it is critical to note that BDBM50526881 corresponds to a morpholinobenzamide scaffold, not the methanesulfonamide scaffold of CAS 953920-43-9. For structurally authentic methanesulfonamide-based LRRK2 inhibitors, well-characterized comparators CZC-25146 (WT IC50 = 4.76 nM) and CZC-54252 (WT IC50 = 1.28 nM) establish the potency benchmark for this chemotype . The target compound's 2-phenylmorpholine substitution represents a structurally distinct series, and its potency relative to these comparators has not yet been published, making it a valuable tool for expanding SAR knowledge within this inhibitor class.
| Evidence Dimension | LRRK2 wild-type inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not independently published for CAS 953920-43-9; scaffold-related morpholinobenzamide analog (BDBM50526881) shows IC50 = 190 nM [1] |
| Comparator Or Baseline | CZC-25146 IC50 = 4.76 nM; CZC-54252 IC50 = 1.28 nM |
| Quantified Difference | CZC-25146 is ~40-fold more potent than the morpholinobenzamide analog; CZC-54252 is ~148-fold more potent. Direct comparison for CAS 953920-43-9 is unavailable. |
| Conditions | In vitro kinase inhibition assay; human recombinant LRRK2 (BindingDB assay for analog; LanthaScreen/LRRKtide assays for comparators) |
Why This Matters
Establishes the potency range of structurally related chemotypes, providing researchers with benchmarks for evaluating CAS 953920-43-9 in their own LRRK2 assays and for contextualizing novel SAR findings.
- [1] BindingDB Entry BDBM50526881 (CHEMBL4473326; US11912678, Compound 6). IC50 = 190 nM (LRRK2), 426 nM (LRRK2 G2019S). Deposited 2024-05-03. View Source
